![molecular formula C13H15N7O B6488047 2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol CAS No. 1286728-76-4](/img/structure/B6488047.png)
2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol
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Description
The compound “2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery studies against various diseases .
Synthesis Analysis
The synthesis of similar triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . A transition-metal-free strategy has also been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. The triazolo[4,5-d]pyrimidine core is a unique structure that can interact with biological receptors through hydrogen-bonding and dipole interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. The presence of multiple functional groups provides numerous possibilities for reaction .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) inhibition is a promising strategy for cancer therapy. Researchers have designed and synthesized a novel set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds, including F6143-0012, were evaluated for their cytotoxic activity against various cancer cell lines. Notably, F6143-0012 demonstrated superior cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM. It also exhibited moderate activity against HepG-2 cells compared to the reference drug sorafenib .
Anticancer Activity via Dimroth Rearrangement
In silico research led to the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, including angular isomers (e.g., compound 117a). Remarkably, compound 117a showed excellent anti-cancer activity against a panel of 60 cancer cell lines at sub-nanomolar concentrations .
properties
IUPAC Name |
2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-8-2-4-9(5-3-8)15-11-10-12(19-20-18-10)17-13(16-11)14-6-7-21/h2-5,21H,6-7H2,1H3,(H3,14,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDLZIOIIJHDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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